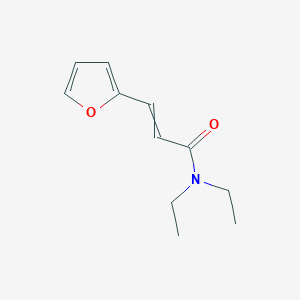
2-Propenamide, N,N-diethyl-3-(2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N,N-diethyl-3-(2-furanyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a diethylamine and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N-diethyl-3-(2-furanyl)- typically involves the reaction of 2-furylamine with diethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-furylamine, diethylamine, acryloyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The 2-furylamine is first reacted with diethylamine to form an intermediate. This intermediate is then reacted with acryloyl chloride to yield 2-Propenamide, N,N-diethyl-3-(2-furanyl)-.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, N,N-diethyl-3-(2-furanyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N,N-diethyl-3-(2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The propenamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Corresponding amines.
Substitution: Substituted propenamides with different nucleophiles.
Scientific Research Applications
2-Propenamide, N,N-diethyl-3-(2-furanyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, N,N-diethyl-3-(2-furanyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The furan ring and amide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N,N-dimethyl-: Similar structure but with dimethyl groups instead of diethyl groups.
2-Propanamine, N,N-diethyl-: Contains a propanamine group instead of a propenamide group.
Uniqueness
2-Propenamide, N,N-diethyl-3-(2-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the propenamide group with diethylamine and furan makes it a versatile compound with diverse applications.
Properties
CAS No. |
51825-02-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N,N-diethyl-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)11(13)8-7-10-6-5-9-14-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
SNAOWLCUPMYHIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















